molecular formula C18H13FN4S B5534738 5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole

5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole

Cat. No. B5534738
M. Wt: 336.4 g/mol
InChI Key: LKGTXCLAIXBLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole, also known as FNT, is a tetrazole-based compound that has been widely used in scientific research due to its unique properties. FNT is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC), which has been implicated in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects. If it’s a reagent in a chemical reaction, future research could focus on finding more efficient or environmentally friendly ways to use it .

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1-naphthalen-1-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-10-8-13(9-11-15)12-24-18-20-21-22-23(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGTXCLAIXBLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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